N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide
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Overview
Description
N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is an organic compound with the molecular formula C₁₆H₁₅ClN₂O₃ and a molecular weight of 318.75 g/mol . This compound is characterized by its benzamide structure, which includes a benzyl group, a chloro substituent, an ethyl group, and a nitro group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrated benzamide is then subjected to chlorination, often using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to introduce the chloro substituent.
Alkylation: The chlorinated nitrobenzamide is alkylated with ethylamine to introduce the ethyl group.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogenation conditions.
Oxidation: Strong oxidizers like chromium trioxide (CrO₃) in acetic acid.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the benzyl group.
Scientific Research Applications
N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide can be compared with other benzamide derivatives, such as:
N-benzyl-2-chloro-N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-2-chloro-N-ethyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-benzyl-2-bromo-N-ethyl-4-nitrobenzamide: Similar structure but with a bromo substituent instead of a chloro substituent.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Properties
Molecular Formula |
C16H15ClN2O3 |
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Molecular Weight |
318.75 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)14-9-8-13(19(21)22)10-15(14)17/h3-10H,2,11H2,1H3 |
InChI Key |
XXEMVWJWUFWUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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